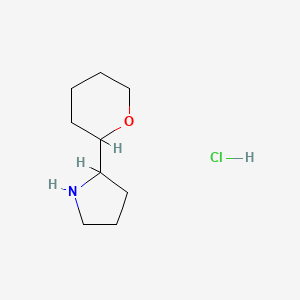![molecular formula C13H20N2O2 B2354601 Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate CAS No. 1531715-73-7](/img/structure/B2354601.png)
Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate: is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate typically begins with 3-(aminomethyl)-4-methylphenol and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is investigated for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
- Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
- Tert-butyl N-[3-(aminomethyl)phenyl]carbamate
- Tert-butyl N-[3-(aminomethyl)-4-chlorophenyl]carbamate
Comparison: Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate is unique due to the presence of the methyl group at the 4-position of the phenyl ring. This structural feature can influence its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(7-10(9)8-14)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGFDSCFRHRODC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
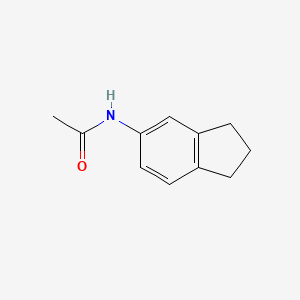
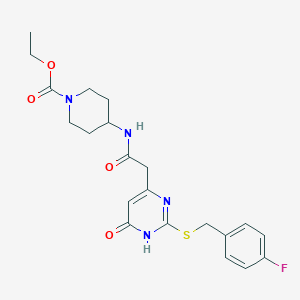

![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)
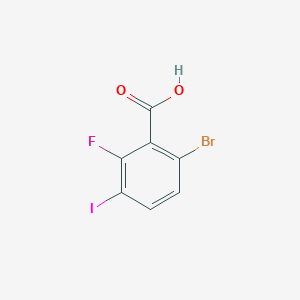
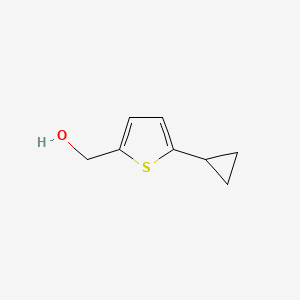
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)
![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)
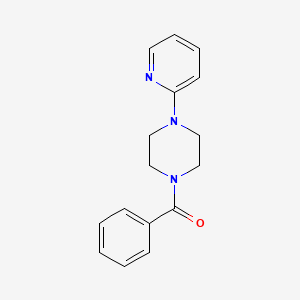
![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)

![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)
